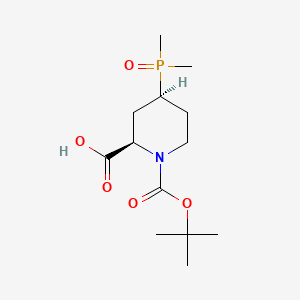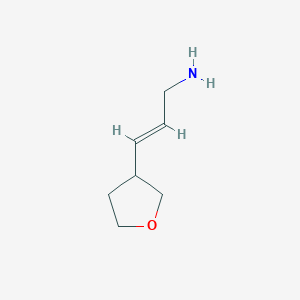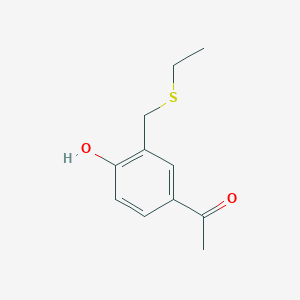![molecular formula C15H25NO4 B15326067 3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)
3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[222]octan-4-yl}propanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an azabicyclo[222]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation.
Introduction of the tert-Butoxycarbonyl Group: The azabicyclo[2.2.2]octane core is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group.
Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the Boc-protected azabicyclo[2.2.2]octane with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then interact with its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}acetic acid
- 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}butanoic acid
Uniqueness
The unique structure of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid, particularly the presence of the azabicyclo[2.2.2]octane core and the Boc protecting group, distinguishes it from other similar compounds. This structure imparts specific chemical properties and reactivity that can be exploited in various applications.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-4-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(9-6-12(17)18)7-4-11(16)5-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
Clave InChI |
NDQIKMZMIGBVHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















